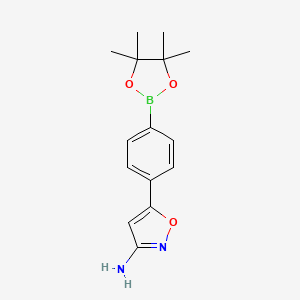![molecular formula C7H5Cl2N3 B14845425 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The chlorination at the 6 and 3 positions can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-A]pyrimidines, N-oxides, and dihydro derivatives, which can have varied applications depending on the substituents introduced .
科学的研究の応用
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the substituents present on the compound .
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-A]pyrimidine: Without the chlorine substituents.
6-Chloroimidazo[1,2-A]pyridine: Lacks the chloromethyl group at the 3 position.
Uniqueness
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct chemical reactivity and potential for diverse applications. Its fused bicyclic structure also contributes to its stability and versatility in various chemical reactions .
特性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC名 |
6-chloro-3-(chloromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c8-1-6-3-11-7-10-2-5(9)4-12(6)7/h2-4H,1H2 |
InChIキー |
WCOCKBQIHQFIOM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)







